molecular formula C7H5ClF3NO2S B6324150 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% CAS No. 914774-71-3

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%

Cat. No. B6324150
CAS RN: 914774-71-3
M. Wt: 259.63 g/mol
InChI Key: UXMFRIDLDMKZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% (2C4TFA) is a widely used chemical reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor. It is a versatile reagent that is used in a variety of laboratory experiments, including synthesizing organic compounds, catalyzing reactions, and as a solvent.

Scientific Research Applications

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is widely used in organic synthesis and is often used to catalyze reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in many laboratory experiments. Additionally, it is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is an aniline derivative that is used as a reagent in organic synthesis. It is a strong acid and can act as a proton donor in reactions. It is also a nucleophile and can act as a reactant in substitution reactions. Additionally, it can act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has been studied for its potential effects on the biochemical and physiological systems of the body. In animal studies, it has been shown to have an effect on the central nervous system, causing sedation and muscle relaxation. It has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate. Additionally, it has been shown to have an effect on the endocrine system, causing an increase in hormone release.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable reagent and can be stored for extended periods of time.
However, there are some limitations to using 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% in laboratory experiments. It is a volatile liquid and can easily evaporate in the presence of heat. Additionally, it is a strong acid and can cause corrosion of glassware if not handled properly. Furthermore, it is a toxic substance and should be handled with care.

Future Directions

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has many potential future directions for research. It could be used to synthesize new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to develop new polymers, dyes, and other materials. Finally, it could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is typically synthesized by the reaction of aniline and trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically run in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and is typically run at temperatures between -10 and 0°C. The reaction typically produces a 95% yield of 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%.

properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMFRIDLDMKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethylsulfonyl)aniline

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